molecular formula C26H52N2O5S B12716155 (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate CAS No. 94113-75-4

(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate

Cat. No.: B12716155
CAS No.: 94113-75-4
M. Wt: 504.8 g/mol
InChI Key: FKWUKIQLDIORHQ-AFEZEDKISA-M
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Description

(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a compound belonging to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications. This compound, in particular, has a unique structure that includes an imidazoline head group, a hydrocarbon tail, and a pendant group, making it an effective cationic surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the condensation of 2-hydroxyethyl-ethylenediamine with oleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazoline structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazoline compounds, and substituted imidazolines with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant in various formulations. Its unique structure allows it to reduce surface tension and improve the stability of emulsions .

Biology

In biological research, it is used as a model compound to study the interactions of cationic surfactants with biological membranes. Its ability to form micelles makes it useful in studying membrane dynamics .

Medicine

Industry

Industrially, it is used in formulations for fabric softeners, hair conditioners, and other personal care products. Its cationic nature makes it effective in binding to negatively charged surfaces, providing conditioning and softening effects .

Mechanism of Action

The mechanism of action of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with negatively charged surfaces. The cationic imidazoline head group binds to these surfaces, reducing surface tension and forming stable emulsions. This interaction is crucial in its applications as a surfactant and conditioning agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of an imidazoline ring, a hydrocarbon tail, and a hydroxyethyl group. This structure provides it with superior surfactant properties, making it highly effective in various applications .

Properties

CAS No.

94113-75-4

Molecular Formula

C26H52N2O5S

Molecular Weight

504.8 g/mol

IUPAC Name

2-[3-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate

InChI

InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-;

InChI Key

FKWUKIQLDIORHQ-AFEZEDKISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-]

Origin of Product

United States

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